molecular formula C19H18N2O5S2 B2490208 methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate CAS No. 2034253-44-4

methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

Cat. No. B2490208
CAS RN: 2034253-44-4
M. Wt: 418.48
InChI Key: NLJVBYJRHKICJC-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Photophysical Properties

Synthesis and Luminescence

A study on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its analogs revealed that introducing methoxy and cyano groups to the thiophenyl moiety results in unique luminescence properties. The methoxy group, as an electron donor, significantly enhances the quantum yield of deep blue luminescence, showcasing the compound's potential in photophysical applications (Kim et al., 2021).

Synthetic Utility in Heterocyclic Chemistry

Facilitating Synthesis of αβ-Unsaturated Ketones

Research has demonstrated the utility of introducing a methoxy group into the benzene ring to ease the hydrolysis of allenyl sulphides, providing a practical synthesis route for αβ-unsaturated ketones (Cookson & Parsons, 1978). This illustrates the compound's role in synthetic chemistry, particularly in constructing complex organic frameworks.

Catalysis and Reaction Mechanisms

Transylidations of Stable Sulfonium Ylids

A study explored how sulfonium bis(methoxycarbonyl)methylids undergo transylidation in the presence of a dialkoxy disulfide. This reaction, catalyzed by thiocyanogen and benzoyl disulfide, offers insights into novel catalytic mechanisms and the synthesis of sulfonium ylids (Matsuyama et al., 1973).

Material Science and Engineering

Optimization in Material Synthesis

The optimization of reaction conditions for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, underscores the importance of process efficiency in material science. This work contributes to enhancing yields and improving the synthesis of complex molecules (Xu et al., 2018).

Electrochemical Behavior

Electrochemical Reduction and Oxidation

Research into the electrochemical behavior of derivatives of dihydropyridines highlights the potential of methoxycarbonyl-substituted compounds in electrochemical studies. Such studies are crucial for understanding redox reactions and designing novel electrochemical sensors or devices (David et al., 1995).

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, thiophene derivatives have been reported to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The development of new thiophene derivatives with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 4-methoxy-3-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)9-18(16)28(23,24)21-11-13-8-15(12-20-10-13)17-4-3-7-27-17/h3-10,12,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJVBYJRHKICJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

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